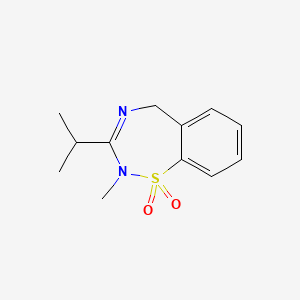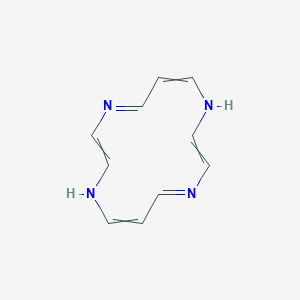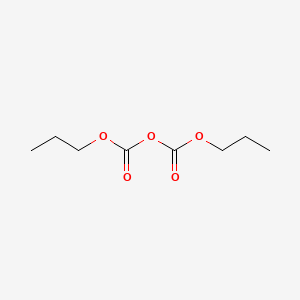
N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring, a methoxy group, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with furan-2-carboxylic acid in the presence of a coupling agent. Common coupling agents used in this reaction include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-methylpropionamide
- N-(3,4-Dichlorophenyl)-N-dimethylurea
- N-(3,4-Dichlorophenyl)-N-methylfuran-2-carboxamide
Uniqueness
N-(3,4-Dichlorophenyl)-N-methoxyfuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .
Propriétés
Numéro CAS |
51639-86-2 |
|---|---|
Formule moléculaire |
C12H9Cl2NO3 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-N-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-15(12(16)11-3-2-6-18-11)8-4-5-9(13)10(14)7-8/h2-7H,1H3 |
Clé InChI |
HOHVBQGCWSPBBZ-UHFFFAOYSA-N |
SMILES canonique |
CON(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


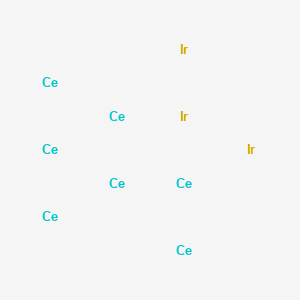
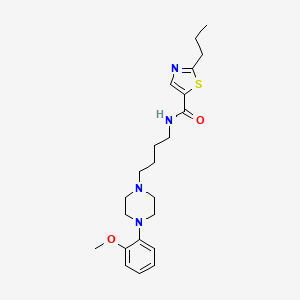
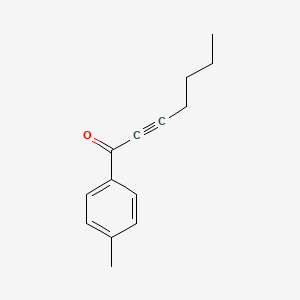
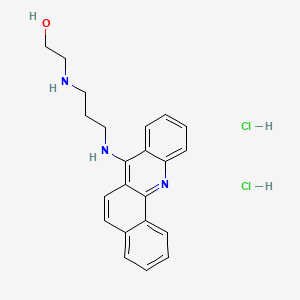

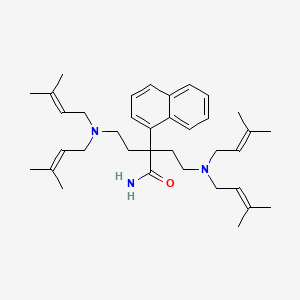
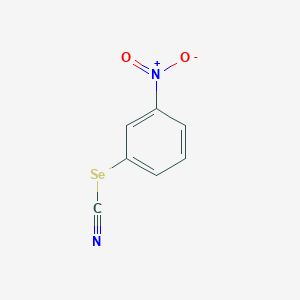
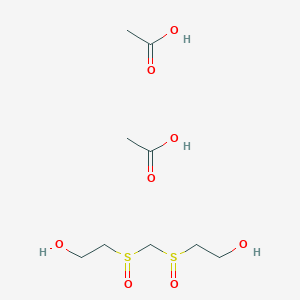
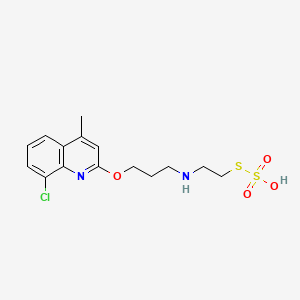
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
